molecular formula C16H18BrN3O4S B2371554 methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251549-74-2

methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2371554
CAS No.: 1251549-74-2
M. Wt: 428.3
InChI Key: AJDSJNBAWYOXFZ-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the Bromobenzyl Group: This step might involve a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyrazole core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(3-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(3-methylbenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Uniqueness

The uniqueness of methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate lies in the specific combination of functional groups, which can impart distinct chemical and biological properties. For instance, the bromobenzyl group might enhance its binding affinity to certain biological targets compared to its chloro or fluoro analogs.

Properties

IUPAC Name

methyl 1-[(3-bromophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4S/c1-24-16(21)14-11-19(10-12-5-4-6-13(17)9-12)18-15(14)25(22,23)20-7-2-3-8-20/h4-6,9,11H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDSJNBAWYOXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC2)CC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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